NS5B Polymerase IC₅₀: Cyclopropylethyl vs. Cyclopropylmethyl Substituent – 6‑Fold Gain in Inhibitory Potency
In a comprehensive SAR study of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, the cyclopropylethyl-substituted derivative (compound 26) displayed an IC₅₀ of 13 nM against HCV NS5B polymerase. This represents a 6‑fold improvement over the cyclopropylmethyl analogue (compound 24, IC₅₀ = 78 nM) and also surpasses the cyclobutylmethyl variant (compound 27, IC₅₀ = 49 nM), highlighting the privileged nature of the 2‑cyclopropylethyl side chain for potency [1].
| Evidence Dimension | NS5B RNA‑dependent RNA polymerase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 26 (1‑(2‑cyclopropylethyl)‑3‑(1,1‑dioxo‑2H‑1,2,4‑benzothiadiazin‑3‑yl)‑6‑fluoro‑4‑hydroxy‑2(1H)‑quinolinone): IC₅₀ = 13 nM |
| Comparator Or Baseline | Compound 24 (cyclopropylmethyl derivative): IC₅₀ = 78 nM; Compound 27 (cyclobutylmethyl derivative): IC₅₀ = 49 nM |
| Quantified Difference | 6‑fold increase in potency vs. cyclopropylmethyl analogue (13 nM vs. 78 nM); 3.8‑fold vs. cyclobutylmethyl analogue (13 nM vs. 49 nM) |
| Conditions | In vitro HCV NS5B polymerase enzymatic assay; recombinant enzyme; radiometric nucleotide incorporation readout |
Why This Matters
The 2‑cyclopropylethyl group delivers a quantifiable potency advantage over the one‑carbon‑shorter cyclopropylmethyl and four‑membered cyclobutylmethyl congeners, directly impacting lead optimisation decisions where low‑nanomolar activity is required.
- [1] Tedesco, R.; Shaw, A. N.; Bambal, R.; et al. 3-(1,1-Dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, Potent Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase. J. Med. Chem. 2006, 49, 971–983. (IC₅₀ data: compound 26 = 13 nM, compound 24 = 78 nM, compound 27 = 49 nM; Table 2 and text discussion.) View Source
